2-Methyl-N,N-di(propan-2-yl)naphthalene-1-carboxamide
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Overview
Description
N,N-Diisopropyl-2-methyl-1-naphthamide is an organic compound with the molecular formula C18H23NO It is a derivative of naphthalene, characterized by the presence of two isopropyl groups and a methyl group attached to the naphthamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diisopropyl-2-methyl-1-naphthamide typically involves the reaction of 2-methyl-1-naphthoyl chloride with diisopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of N,N-Diisopropyl-2-methyl-1-naphthamide follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Diisopropyl-2-methyl-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the naphthamide to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Amine derivatives
Substitution: Various substituted naphthalenes
Scientific Research Applications
N,N-Diisopropyl-2-methyl-1-naphthamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Diisopropyl-2-methyl-1-naphthamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diisopropyl-2-methyl-1-propenylamine
- N,N-Diisopropyl-2-(methylthio)-1-naphthamide
Uniqueness
N,N-Diisopropyl-2-methyl-1-naphthamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
173852-16-9 |
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Molecular Formula |
C18H23NO |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
2-methyl-N,N-di(propan-2-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C18H23NO/c1-12(2)19(13(3)4)18(20)17-14(5)10-11-15-8-6-7-9-16(15)17/h6-13H,1-5H3 |
InChI Key |
JHZSHWRPRFZHER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)C(=O)N(C(C)C)C(C)C |
Origin of Product |
United States |
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